molecular formula C11H22N2O3 B3256901 trans-1-Boc-4-aminomethyl-3-hydroxypiperidine CAS No. 279247-20-0

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

Cat. No.: B3256901
CAS No.: 279247-20-0
M. Wt: 230.3 g/mol
InChI Key: GAGALXYDHSHHCD-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, also known as trans-4-amino-1-boc-3-hydroxypiperidine, is a high-purity chemical building block of interest in medicinal and organic chemistry research. Its molecular formula is C10H20N2O3, and it has a molecular weight of 216.28 g/mol . The compound has a boiling point of approximately 326.1±42.0 °C at 760 mmHg and a flash point of 151.0±27.9 °C . This piperidine derivative is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and both amino and hydroxyl functional groups on the ring, which makes it a versatile chiral synthon . The Boc protecting group can be readily removed under acidic conditions, enabling further synthetic transformations. This compound has been cited in patent literature as a key intermediate in synthetic routes, highlighting its value in the discovery and development of new active compounds . Researchers are advised to handle this material with care, using appropriate personal protective equipment in a chemical fume hood . This product is intended for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGALXYDHSHHCD-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Approaches for the Stereoselective Synthesis of Trans 1 Boc 4 Aminomethyl 3 Hydroxypiperidine

Formation of the Piperidine (B6355638) Ring System

The stereoselective construction of the piperidine ring is fundamental to the synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine. Various synthetic routes have been developed, broadly categorized into cyclization reactions and strategies involving the reduction of pyridine (B92270) or piperidinone precursors. These methods aim to establish the desired stereochemical relationship between the substituents at the C3 and C4 positions.

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions represent a powerful approach to forming the piperidine core, with both intramolecular and intermolecular strategies being employed to construct the heterocyclic ring with high levels of stereocontrol.

Intramolecular cyclization strategies are advantageous for establishing defined stereochemistry by leveraging the conformational biases of acyclic precursors. A notable approach involves the cyclodehydration of amino alcohols. beilstein-journals.org For instance, a concise and stereodivergent synthesis of substituted 3-piperidinols has been developed, which can be adapted to control the cis or trans relationship of substituents. beilstein-journals.org This method often relies on the manipulation of protecting groups to direct the stereochemical outcome of a reduction step prior to cyclization. beilstein-journals.org

Another powerful intramolecular strategy is the Diels-Alder reaction. The intramolecular Diels-Alder (IMDA) reaction of 2-amino-1,3-dienes with tethered dienophiles can lead to the formation of complex polycyclic systems containing a piperidine ring, often with a high degree of stereocontrol. nih.gov The stereochemical outcome of such reactions is governed by the geometry of the transition state, which can be influenced by steric and electronic factors of the dienophile and the diene. nih.gov

Prodrug strategies have also utilized intramolecular cyclization reactions, highlighting the versatility of this approach in different chemical contexts. nih.gov These reactions are designed to proceed under specific physiological conditions, but the underlying principles of stereocontrolled ring formation are broadly applicable to synthetic chemistry. nih.gov

Intramolecular Cyclization Approach Key Features Stereochemical Control Representative Precursor Type
CyclodehydrationStereodivergent potentialProtecting group-directed reductionAcyclic amino diols
Intramolecular Diels-Alder (IMDA)High stereocontrol in polycyclic systemsTransition state geometry2-Amino-1,3-dienes with dienophiles
Prodrug CyclizationTriggered ring formationDependent on precursor stereochemistryAcyclic drug-linker conjugates

Intermolecular cyclizations, while sometimes posing challenges in controlling regioselectivity and stereoselectivity, offer a convergent approach to the piperidine ring system. One such strategy involves the reaction of an amine with a bifunctional electrophile. While specific examples leading directly to this compound are not prevalent in the reviewed literature, the general principles of intermolecular reactions are foundational in organic synthesis.

A more tailored intermolecular approach is the stereodivergent synthesis of 2-substituted 3-piperidinols, which can be achieved through a phosphite-driven cyclodehydration process. beilstein-journals.org This method allows for the synthesis of both cis and trans isomers with high diastereoselectivity by carefully selecting the reaction conditions and the stereochemistry of the starting amino acid-derived precursors. beilstein-journals.org

Hydrogenation and Reductive Amination Strategies

Hydrogenation and reductive amination are cornerstone techniques in the synthesis of saturated nitrogen heterocycles like piperidines. These methods often start from readily available aromatic precursors or cyclic ketones and can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries.

The asymmetric hydrogenation of pyridine derivatives is a direct and atom-economical method for accessing chiral piperidines. For the synthesis of this compound, a relevant strategy starts from a suitably substituted pyridine precursor. A diastereoselective route has been developed commencing with 4-hydroxymethylpyridine, where a hydroboration/oxidation sequence establishes the trans-3,4-disubstitution pattern. researchgate.net The inherent basicity of the piperidine nitrogen plays a crucial role in directing the regioselectivity of the hydroboration step. researchgate.net

Another powerful technique is the catalytic asymmetric hydrogenation of N-iminopyridinium ylides, which provides access to a variety of enantioenriched substituted piperidines. rsc.org Furthermore, Rhodium-catalyzed asymmetric hydrogenation has been successfully employed in the synthesis of a chiral 4-amino-3-hydroxy piperidine, demonstrating the utility of this approach for creating the desired stereochemistry. rsc.org

The reduction of piperidinone precursors is also a widely used strategy. Biocatalytic asymmetric reduction of N-Boc-3-piperidone using ketoreductases has been shown to produce (S)-1-Boc-3-hydroxypiperidine with high enantioselectivity. researchgate.netmdpi.comderpharmachemica.com This enzymatic approach offers an environmentally friendly and highly selective alternative to traditional chemical methods. researchgate.netmdpi.comderpharmachemica.com

Precursor Type Hydrogenation Method Key Features Stereochemical Outcome
4-Hydroxymethylpyridine derivativeHydroboration/OxidationRegioselective, directed by piperidine nitrogentrans-3,4-disubstitution
N-Iminopyridinium ylidesCatalytic Asymmetric HydrogenationAccess to diverse enantioenriched piperidinesHigh enantiomeric excesses
N-Boc-3-piperidoneBiocatalytic Reduction (Ketoreductase)High enantioselectivity, environmentally friendly(S)-1-Boc-3-hydroxypiperidine

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is central to many synthetic routes for substituted piperidines. nih.gov This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.govharvard.edu

In the context of synthesizing this compound, a key intermediate could be a 1-Boc-3-hydroxy-4-formylpiperidine. Reductive amination of this aldehyde with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, followed by reduction would furnish the aminomethyl group at the C4 position. The stereochemical outcome of the reduction step would be crucial in establishing the final trans relationship.

A powerful variant of this strategy is the double reductive amination of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This approach has been successfully applied to the synthesis of polyhydroxypiperidines, often starting from sugar-derived dialdehydes or ketoaldehydes, which ensures the desired absolute stereochemistry of the hydroxyl groups. chim.itresearchgate.net

The choice of reducing agent is critical in reductive amination. Mild and selective reagents such as sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they can reduce the intermediate iminium ion in the presence of the starting carbonyl group. nih.govharvard.edu One-pot procedures that combine direct reductive amination with N-Boc protection have also been developed, offering an efficient and selective synthesis of N-Boc protected secondary amines. nih.gov

Cycloaddition Reactions for Piperidine Scaffold Construction

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the piperidine core, often establishing multiple stereocenters in a single step. Among these, the aza-Diels-Alder reaction and nitrone cycloadditions have proven to be particularly effective.

The aza-Diels-Alder reaction , a [4+2] cycloaddition, provides a direct route to tetrahydropyridine (B1245486) derivatives which can be further functionalized to the desired piperidine. The reaction of an imine with a diene can be catalyzed by Lewis acids or Brønsted acids to afford piperidin-4-ones. rsc.org The imine Ph2CHN=CHCO2Et, for instance, has been shown to be an excellent dienophile in aza-Diels-Alder reactions, yielding diastereomerically pure cycloadducts in high yields. researchgate.net While often considered a concerted process, the mechanism of the aza-Diels-Alder reaction with oxygenated dienes may proceed in a stepwise fashion. rsc.org The development of catalytic, intermolecular aza-Wittig/Diels-Alder sequences has further expanded the utility of this methodology for the synthesis of substituted pyridines, which can subsequently be reduced to the corresponding piperidines. nih.gov

Nitrone cycloadditions , specifically 1,3-dipolar cycloadditions, are another valuable tool for constructing the piperidine skeleton. These reactions involve the combination of a nitrone with an alkene to form an isoxazolidine (B1194047) ring. wikipedia.org This isoxazolidine can then be reductively cleaved to afford a 1,3-amino alcohol functionality, which is present in the target molecule. Intramolecular nitrone cycloadditions have been successfully employed for the regio- and diastereoselective synthesis of 3- and 2,3-disubstituted piperidines. nih.gov This approach allows for the construction of complex polycyclic systems from precursors with a single stereocenter. researchgate.netrsc.org

Installation and Control of Stereochemistry at C-3 and C-4 Positions

Once the piperidine scaffold is constructed, the precise installation and control of the stereochemistry at the C-3 and C-4 positions are crucial for obtaining the desired trans-configuration. This is achieved through both diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis of trans-Configuration

Several diastereoselective strategies have been developed to establish the trans-relationship between the hydroxyl group at C-3 and the aminomethyl group at C-4. One effective method involves the diastereoselective reductive cyclization of amino acetals, where the stereochemistry of the piperidine is controlled during the initial Mannich reaction. nih.gov Another approach utilizes a three-component cascade coupling reaction to assemble the functionalized piperidinone skeleton. In this process, a base-catalyzed dynamic crystallization-driven epimerization can convert a cis-piperidone to the thermodynamically more stable trans-isomer, which can be isolated in high yield and purity. nih.gov

A practical and scalable synthesis of trans-4-aminomethyl-piperidin-3-ol building blocks has been reported, highlighting two distinct diastereoselective routes. The first route employs a hydroboration/oxidation sequence on a 4-hydroxymethyl-1,2,3,6-tetrahydropyridine precursor. The second strategy involves the regioselective ring-opening of an N-benzyl-3,4-epoxy-piperidine with a cyanide source. The regioselectivity of both the hydroboration and the epoxide opening was found to be significantly influenced by the presence of the basic piperidine nitrogen atom.

Enantioselective Methodologies

To obtain enantiomerically pure this compound, various enantioselective methods have been explored, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones and camphorsultams are prominent examples of chiral auxiliaries that have been widely used in asymmetric synthesis. wikipedia.orgwikipedia.org

Evans oxazolidinones , for instance, can be used to direct aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions with high stereoselectivity. wikipedia.orgnih.gov The substituents at the 4 and 5 positions of the oxazolidinone ring sterically control the direction of incoming reagents. wikipedia.org

Camphorsultam , often referred to as Oppolzer's sultam, is another powerful chiral auxiliary employed in a variety of asymmetric transformations, including Michael reactions, Claisen rearrangements, and cycloaddition reactions. wikipedia.orgresearchgate.net Its rigid bicyclic structure provides excellent stereocontrol. For example, the use of a camphorsultam auxiliary in the synthesis of pinidinol (B1217993) hydrochloride demonstrated its effectiveness in inducing chirality in the formation of a 2,6-cis-disubstituted piperidine. whiterose.ac.uk While specific examples for the direct synthesis of this compound using these auxiliaries are not extensively detailed in the literature, their general utility in controlling stereochemistry in complex syntheses suggests their potential applicability. wikipedia.orgwhiterose.ac.uk

Asymmetric catalysis, particularly transition metal-catalyzed hydrogenation, offers a highly efficient method for introducing chirality. Rhodium(I) complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of various substrates. One of the synthetic strategies evaluated for the preparation of a chiral 4-amino-3-hydroxypiperidine (B1396542) involved a novel Rh(I)-catalyzed asymmetric hydrogenation step. rsc.org This approach highlights the potential for directly establishing the desired stereocenters in a single, highly enantioselective transformation. The isomerization of an allylamide in the presence of RhCl3 has also been achieved without epimerization of a labile stereocenter adjacent to a nitro group on a piperidinone ring, demonstrating the mildness and selectivity of rhodium catalysis. nih.gov

Biocatalytic methods and classical resolution techniques provide alternative pathways to access enantiomerically pure compounds.

Biocatalytic transformations , such as enzyme-catalyzed kinetic resolutions, utilize the high stereoselectivity of enzymes to separate enantiomers. beilstein-journals.org Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. mdpi.comnih.gov For example, the enzymatic kinetic resolution of piperidine atropisomers has been successfully used in the synthesis of a key intermediate for a farnesyl protein transferase inhibitor. nih.gov The resolution of 2-piperidineethanol (B17955) derivatives has also been achieved using lipases, demonstrating the applicability of this method to piperidine-based structures. nih.gov While the resolution of secondary amines via enzyme-catalyzed acylation is less common, it has been successfully demonstrated. nih.gov

Classical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. mdpi.com This technique has been explored as a means to impart enantioenrichment to racemic intermediates en route to a chiral 4-amino-3-hydroxypiperidine. rsc.org The success of classical resolution is dependent on the formation of well-defined crystalline diastereomeric salts and the difference in their solubilities.

The following table summarizes the key enantioselective methodologies:

MethodologyDescriptionKey Features
Chiral Auxiliary-Mediated Temporary incorporation of a chiral molecule (e.g., Evans oxazolidinone, camphorsultam) to direct the stereochemical outcome of a reaction.High diastereoselectivity, auxiliary can often be recovered.
Asymmetric Catalysis Use of a chiral catalyst (e.g., Rh(I)-phosphine complex) to favor the formation of one enantiomer over the other in a chemical reaction.High enantioselectivity, high turnover numbers, atom-economical.
Biocatalytic Transformations Employment of enzymes (e.g., lipases) for kinetic resolution of racemic mixtures through enantioselective reactions.High enantioselectivity, mild reaction conditions, environmentally friendly.
Classical Resolution Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent and subsequent separation by crystallization.Well-established technique, applicable to a wide range of compounds.

Exploitation of Existing Stereochemistry from Chiral Pool Precursors

A powerful strategy for asymmetric synthesis involves using readily available, enantiomerically pure starting materials from the "chiral pool." researchgate.net This approach transfers the inherent stereochemistry of the starting material to the target molecule, establishing the desired absolute configuration. Natural carbohydrates are particularly useful precursors for polyhydroxylated piperidines due to their structural and electronic similarities to pyranose monosaccharides. researchgate.net

One notable example is the use of 2-deoxy-D-ribose to construct the chiral trans-4-amino-3-hydroxy piperidine core. rsc.org In this type of synthesis, the stereocenters of the sugar are strategically manipulated through a series of reactions to form the piperidine ring with the desired stereochemistry. The synthesis of various polyhydroxypiperidines, including those with aminomethyl groups, has been reported starting from protected aldehydes derived from D-mannose on a gram scale. researchgate.net These approaches often utilize reactions like double reductive amination or a Strecker reaction to build the heterocyclic ring while retaining the stereochemical integrity from the chiral precursor. researchgate.net

Introduction of the Aminomethyl Moiety

The installation of the aminomethyl group at the C-4 position is a critical step that can be achieved through various synthetic transformations. These methods can be broadly categorized into direct C-N bond formation strategies and sequential approaches that build the functional group in multiple steps.

Directly forming the C-N bond at the C-4 position often involves nucleophilic attack by an amine-containing species or reductive processes. One effective method is the regioselective ring-opening of an N-protected-3,4-epoxypiperidine. researchgate.netresearchgate.net The reaction of an enantiomerically pure (3R,4S)-3,4-epoxypiperidine with an amine nucleophile can efficiently yield the corresponding trans-(3R,4R)-4-aminopiperidin-3-ol. researchgate.net This approach is highly stereoselective, with the nucleophilic attack occurring at the C-4 position, leading to the desired trans amino alcohol. The regioselectivity of this epoxide opening can be influenced by the presence of the basic piperidine nitrogen. researchgate.net

Another common strategy is the reductive amination of a piperidin-4-one derivative. This involves the reaction of the ketone with an amine, followed by reduction of the resulting imine or enamine intermediate. While this is a powerful method, controlling the stereoselectivity of the reduction is crucial to obtain the desired isomer.

Sequential functionalization provides an alternative route to the aminomethyl group, often allowing for greater control and versatility. A key example of this approach begins with the regioselective opening of an N-benzyl-3,4-epoxy-piperidine ring using a cyanide nucleophile. researchgate.net Lithium cyanide (LiCN), generated in situ, can be used to introduce a cyanomethyl group at the C-4 position. This nucleophilic attack proceeds with high regioselectivity, yielding a trans-4-cyanomethyl-3-hydroxypiperidine intermediate.

The subsequent reduction of the nitrile functionality is a crucial step in this sequence. Various reducing agents can be employed for this transformation, converting the cyano group into a primary aminomethyl group. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step process—nucleophilic cyanation followed by reduction—provides a reliable method for installing the C-4 aminomethyl group with the desired trans stereochemistry relative to the C-3 hydroxyl group.

Starting Material Reagents Key Transformation Product Reference
N-benzyl-3,4-epoxy-piperidine1. LiCN (from acetocyanohydrin, LiNH₂)Regioselective epoxide ring-openingtrans-4-cyanomethyl-3-hydroxypiperidine researchgate.net
trans-4-cyanomethyl-3-hydroxypiperidineReduction (e.g., LiAlH₄, H₂/Catalyst)Nitrile reductiontrans-4-aminomethyl-3-hydroxypiperidine researchgate.net

Incorporation of the Hydroxyl Group

The stereocontrolled introduction of the hydroxyl group at the C-3 position is paramount for achieving the final trans configuration. This can be accomplished either through direct hydroxylation reactions or by the transformation of other functional groups.

Direct hydroxylation methods that control stereochemistry are highly valuable. A diastereoselective hydroboration/oxidation sequence is one such powerful technique. researchgate.net Starting from a 4-hydroxymethyl-1,2,3,6-tetrahydropyridine derivative, the hydroboration reaction proceeds with high regio- and diastereoselectivity. The presence of the basic piperidine nitrogen has been shown to positively influence the regioselectivity of the hydroboration step. researchgate.net Subsequent oxidation of the borane (B79455) intermediate, typically with hydrogen peroxide and a base, yields the trans-3-hydroxy-4-hydroxymethylpiperidine. The resulting primary alcohol can then be converted to the aminomethyl group to complete the synthesis.

Another approach involves the stereoselective reduction of a ketone at the C-3 position. The choice of reducing agent and the steric and electronic environment around the carbonyl group can dictate the facial selectivity of the hydride attack, leading to the desired hydroxyl stereoisomer.

Reaction Type Starting Material Key Reagents Outcome Reference
Hydroboration/Oxidation4-Hydroxymethyl-1,2,3,6-tetrahydropyridine1. BH₃-THF 2. H₂O₂, NaOHDiastereoselective formation of the trans-3,4-diol researchgate.net

The hydroxyl group can also be introduced through the transformation of pre-existing functional groups. ub.eduvanderbilt.edu A common precursor is a ketone at the C-3 position (a 3-piperidone). The stereoselective reduction of this ketone is a critical step. The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents will typically attack from the less sterically hindered face of the ketone, while chelating agents can direct the hydride delivery based on the presence of nearby functional groups.

Another powerful strategy involves the ring-opening of a 3,4-epoxypiperidine. As discussed previously, nucleophilic attack at C-4 with an amine or cyanide source can yield the trans-4-substituted-3-hydroxypiperidine directly. researchgate.netresearchgate.net In this case, the hydroxyl group is revealed as a consequence of the ring-opening, with its stereochemistry being set relative to the epoxide. For cyclic epoxides, the ring-opening with amines typically proceeds with exclusive trans stereoselectivity.

Protecting Group Manipulations for this compound*

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. total-synthesis.comorganic-chemistry.org In the context of synthesizing this compound, the Boc group offers a robust method for masking the reactivity of the piperidine nitrogen, thereby allowing for selective transformations at other positions of the molecule. nbinno.com

The introduction of the Boc group onto the piperidine nitrogen is a fundamental step in the synthesis of the target compound. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comsigmaaldrich.com This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base can be critical for achieving high yields and preventing side reactions.

Commonly, N-Boc protection is carried out under aqueous or anhydrous conditions. organic-chemistry.org For instance, the reaction of an amine with Boc₂O can be effectively conducted in a mixture of water and acetone. nih.gov This method is often high-yielding and preserves the stereochemical integrity of chiral centers within the molecule. nih.gov Alternative strategies may employ solvent-free conditions or the use of catalysts such as Amberlyst-15 to facilitate the reaction. researchgate.net

The chemoselectivity of N-Boc protection is a significant advantage, particularly when other nucleophilic functional groups are present. Amines are generally more nucleophilic than alcohols, allowing for the selective protection of the piperidine nitrogen without interfering with the hydroxyl group at the C-3 position. total-synthesis.com

ReagentCatalyst/BaseSolventKey Features
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (B128534), NaOHDichloromethane (B109758), THFStandard and widely used method. total-synthesis.comsigmaaldrich.com
Di-tert-butyl dicarbonate (Boc₂O)NoneWater/AcetoneHigh yields, preserves stereochemistry. nih.gov
Di-tert-butyl dicarbonate (Boc₂O)Amberlyst-15EthanolHeterogeneous catalyst, easily separable. researchgate.net
Di-tert-butyl dicarbonate (Boc₂O)NoneSolvent-freeEnvironmentally friendly approach. researchgate.net
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)VariesVariesAlternative Boc-transfer reagent.

This table presents various strategies for the N-Boc protection of amines, a crucial step in the synthesis of this compound.

The removal of the Boc group is typically achieved under acidic conditions. total-synthesis.com A common reagent for this purpose is trifluoroacetic acid (TFA) in a solvent like dichloromethane. However, for substrates sensitive to strong acids, milder conditions are required. A solution of hydrogen chloride (HCl) in an organic solvent such as dioxane is a frequently used alternative that can offer high selectivity. researchgate.netnih.gov This method has been shown to be effective for the deprotection of Nα-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters and ethers. researchgate.netnih.gov

The orthogonality of the Boc group to other protecting groups is a key feature in complex synthetic sequences. total-synthesis.com For instance, the Boc group is stable to conditions used for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation. total-synthesis.com This orthogonality allows for the selective deprotection of different functional groups at various stages of the synthesis.

In the synthesis of this compound, it may be necessary to deprotect other functional groups while the N-Boc group remains intact. For example, if a silyl (B83357) ether is used to protect the hydroxyl group, it can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the Boc group. This selective deprotection is crucial for subsequent transformations at the hydroxyl position.

Protecting GroupDeprotection ReagentKey Features
N-BocTrifluoroacetic acid (TFA)Strong acid, efficient deprotection. total-synthesis.com
N-BocHCl in DioxaneMilder conditions, good selectivity. researchgate.netnih.gov
N-BocLewis Acids (e.g., FeCl₃)Alternative to protic acids. researchgate.net
FmocPiperidineBase-labile, orthogonal to Boc. total-synthesis.com
CbzH₂, Pd/CRemoved by hydrogenation, orthogonal to Boc. total-synthesis.com
Silyl Ethers (e.g., TBDMS)TBAFFluoride-mediated deprotection, orthogonal to Boc.

This table outlines common methods for the selective deprotection of the Boc group and its orthogonality with other widely used protecting groups in organic synthesis.

Chemical Reactivity and Derivatization of Trans 1 Boc 4 Aminomethyl 3 Hydroxypiperidine

Reactions at the Hydroxyl Group (C-3)

The secondary hydroxyl group at the C-3 position of the piperidine (B6355638) ring is a key site for various chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions are instrumental in the synthesis of diverse molecular architectures.

Esterification and Etherification

The hydroxyl group of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine can readily undergo esterification with a variety of acylating agents, such as acyl chlorides and carboxylic anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides or other alkylating agents under basic conditions, often employing a strong base like sodium hydride to deprotonate the alcohol and form the more nucleophilic alkoxide.

While specific examples of esterification and etherification on this compound are not extensively detailed in readily available literature, the reactivity is analogous to that of other N-Boc protected 3-hydroxypiperidines. For instance, related N-Boc-hydroxypiperidines are routinely acylated and alkylated in the synthesis of neurologically active agents and other pharmaceutical compounds.

Reaction Type Reagents General Conditions Product Type
EsterificationAcyl chloride, Carboxylic anhydride (B1165640)Base (e.g., Et3N, Pyridine), Aprotic solvent (e.g., DCM, THF)Ester
EtherificationAlkyl halide, Alkyl triflateBase (e.g., NaH, K2CO3), Aprotic solvent (e.g., THF, DMF)Ether

Oxidation Reactions

The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, N-Boc-4-aminomethyl-3-oxopiperidine, using a range of oxidizing agents. Common reagents for this transformation include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), and Dess-Martin periodinane (DMP). The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups in the molecule. The resulting ketone is a valuable intermediate for further modifications, such as the introduction of new substituents at the C-3 position via nucleophilic addition or reductive amination. The synthesis of N-Boc-3-piperidone from N-Boc-3-hydroxypiperidine is a well-established transformation in organic synthesis. google.com

Oxidizing Agent Typical Conditions Product
Pyridinium chlorochromate (PCC)Dichloromethane (B109758) (DCM), Room temperatureN-Boc-4-aminomethyl-3-oxopiperidine
Swern Oxidation (oxalyl chloride, DMSO, Et3N)Dichloromethane (DCM), Low temperature (-78 °C to rt)N-Boc-4-aminomethyl-3-oxopiperidine
Dess-Martin Periodinane (DMP)Dichloromethane (DCM), Room temperatureN-Boc-4-aminomethyl-3-oxopiperidine

Nucleophilic Substitutions Involving the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide ion). Therefore, this transformation is typically carried out via a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequently, the activated intermediate can undergo nucleophilic substitution with a variety of nucleophiles, including azides, cyanides, and halides. This allows for the introduction of a wide range of functionalities at the C-3 position with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism.

Reactions at the Aminomethyl Group (C-4)

The primary amine of the aminomethyl group at the C-4 position is a versatile handle for a multitude of chemical modifications, most notably the formation of amides and sulfonamides, and participation in reductive amination reactions.

Amidation and Sulfonamidation

The aminomethyl group readily reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, acid anhydrides) to form stable amide bonds. These reactions are fundamental in peptide synthesis and the construction of complex organic molecules. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS), are commonly employed for the formation of amides from carboxylic acids. Alternatively, reaction with acyl chlorides in the presence of a base provides a straightforward route to amides.

Similarly, sulfonamides can be synthesized by reacting the aminomethyl group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like triethylamine or pyridine.

Reaction Type Reagents General Conditions Product Type
AmidationCarboxylic acid + Coupling agent (e.g., DCC, EDC) or Acyl chlorideBase (e.g., Et3N, DIPEA), Aprotic solvent (e.g., DCM, DMF)Amide
SulfonamidationSulfonyl chloride (e.g., TsCl, MsCl)Base (e.g., Et3N, Pyridine), Aprotic solvent (e.g., DCM)Sulfonamide

Reductive Amination Reactions

Reductive amination provides an efficient method for the N-alkylation of the primary aminomethyl group to form secondary or tertiary amines. This one-pot reaction involves the initial condensation of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. nih.gov STAB is often preferred due to its mildness and selectivity for the iminium ion over the carbonyl starting material. nih.gov This reaction is highly versatile, allowing for the introduction of a wide array of alkyl and aryl substituents onto the nitrogen atom of the aminomethyl group.

Carbonyl Compound Reducing Agent General Conditions Product Type
AldehydeSodium triacetoxyborohydride (STAB)Dichloroethane (DCE) or Tetrahydrofuran (THF), Room temperatureSecondary Amine
KetoneSodium triacetoxyborohydride (STAB)Dichloroethane (DCE) or Tetrahydrofuran (THF), often with catalytic acetic acid, Room temperatureSecondary Amine
Aldehyde (with subsequent reaction)Sodium triacetoxyborohydride (STAB)Dichloroethane (DCE) or Tetrahydrofuran (THF), Room temperatureTertiary Amine

Alkylation Reactions

The primary amino group of the 4-aminomethyl substituent is a key site for nucleophilic reactions, particularly alkylation, to introduce a variety of substituents. Two principal methods for this transformation are direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of the aminomethyl group with alkyl halides. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. Typically, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrohalic acid byproduct. However, a significant drawback of direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can complicate purification and reduce the yield of the desired secondary amine. harvard.edu

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. harvard.edu This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the carbonyl reactant. harvard.eduorganic-chemistry.org This method avoids the issue of overalkylation common in direct alkylation with alkyl halides. harvard.edu The versatility of commercially available aldehydes and ketones allows for the introduction of a vast array of alkyl and aryl substituents.

EntryCarbonyl CompoundReducing AgentSolventProductYield (%)
1PhenylacetaldehydeSodium Triacetoxyborohydride (STAB)Dichloroethane (DCE)trans-1-Boc-3-hydroxy-4-((phenethylamino)methyl)piperidineHigh
2AcetoneSodium Cyanoborohydride (NaBH₃CN)Methanoltrans-1-Boc-4-((isopropylamino)methyl)-3-hydroxypiperidineGood
3CyclohexanoneSodium Triacetoxyborohydride (STAB)Dichloroethane (DCE)trans-1-Boc-4-((cyclohexylamino)methyl)-3-hydroxypiperidineHigh
4FormaldehydeSodium Triacetoxyborohydride (STAB)Acetonitrile/Acetic Acidtrans-1-Boc-4-((dimethylamino)methyl)-3-hydroxypiperidineGood

This table presents representative examples of reductive amination reactions based on established protocols. Yields are generally reported as good to excellent for these types of transformations. harvard.edunih.gov

Modifications of the Piperidine Nitrogen (N-1)

The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions, allowing for selective modification of the aminomethyl and hydroxyl groups. However, its removal is a critical step for subsequent functionalization of the piperidine nitrogen itself.

The Boc group is an acid-labile protecting group. Its removal is typically achieved under acidic conditions, which cleave the carbamate (B1207046) to release the free secondary amine, tert-butanol, and carbon dioxide. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane (B91453) or diethyl ether. researchgate.net Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) offers an alternative, metal-free method. researchgate.net

ReagentSolventTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Common and efficient; product is isolated as a TFA salt.
Hydrogen Chloride (HCl)1,4-Dioxane or Methanol0 °C to Room Temp.Product is isolated as a stable hydrochloride salt.
Hexafluoroisopropanol (HFIP)HFIPRefluxThermolytic conditions; avoids strong acids. researchgate.net

Once deprotected, the resulting secondary amine, trans-4-(aminomethyl)piperidin-3-ol, can be re-functionalized in numerous ways. Common reactions include:

N-Alkylation: Reaction with alkyl halides or via reductive amination.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids using coupling agents to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination).

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

While the section heading refers to the piperidine nitrogen, these modifications are most commonly performed on the highly accessible primary amine of the 4-aminomethyl group while the N-1 position remains Boc-protected.

Substituted Amines: As detailed in section 3.2.3, substituted secondary and tertiary amines are readily synthesized via reductive amination. chim.it

Amides: The aminomethyl group can be acylated to form amides, a key functional group in many biologically active molecules. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base. rsc.org Alternatively, direct coupling with a carboxylic acid can be accomplished using a wide variety of peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Ureas: Ureas are important pharmacophores that can act as hydrogen bond donors and acceptors. They can be synthesized from the aminomethyl group through several methods. The most direct approach is the reaction with an appropriate isocyanate. For amines where the corresponding isocyanate is unavailable, ureas can be formed using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI). A particularly effective one-pot method allows for the conversion of Boc-protected amines into ureas by using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate an isocyanate intermediate in situ, which then reacts with another amine. nih.govorganic-chemistry.org

Reagent(s)Product TypeReaction ConditionsNotes
R-COCl, Et₃NAmideDCM, 0 °C to Room Temp.Standard acylation with an acyl chloride.
R-COOH, HATU, DIPEAAmideDMF, Room Temp.Peptide coupling; mild conditions, high yields.
R-N=C=OUreaTHF or DCM, Room Temp.Direct reaction with an isocyanate.
1. CDI; 2. R-NH₂UreaTHF or DMF, Room Temp.Two-step, one-pot procedure. organic-chemistry.org

Elaboration into Polycyclic and Spirocyclic Architectures

The introduction of conformational rigidity and three-dimensionality through the formation of polycyclic or spirocyclic systems is a valuable strategy in drug design. nih.gov The multiple functional groups on this compound* make it an excellent starting point for such elaborations.

Spirocyclic Architectures: Spirocycles, which contain two rings sharing a single atom, are increasingly popular motifs in medicinal chemistry. nih.govwhiterose.ac.uk A key strategy for forming spirocycles from piperidine precursors involves using the piperidine as a pre-formed ring and constructing the second ring through annulation. For example, a novel spirocyclic analogue of the DPP-4 inhibitor Alogliptin was synthesized from a precursor that incorporates a spiro-cyclopropyl aminopiperidine moiety. beilstein-journals.org The synthesis involved creating the spirocyclic ketone first, followed by reductive amination to install the amine, Boc-protection, and subsequent deprotection of another nitrogen to yield the key intermediate for final coupling. beilstein-journals.org This demonstrates how piperidine derivatives can be elaborated into more complex spirocyclic systems.

Polycyclic (Fused) Architectures: Fused bicyclic systems can be generated through intramolecular cyclization reactions. nih.govnih.gov The functional handles on this compound* provide opportunities for such transformations. For instance, the hydroxyl group could be converted into a leaving group (e.g., a tosylate or mesylate), and the aminomethyl group could be modified with a nucleophilic partner. Subsequent intramolecular cyclization would lead to a fused bicyclic piperidine. Alternatively, an intramolecular version of the aza-Wacker reaction could be employed, where an alkenyl chain attached to one of the nitrogen atoms cyclizes onto another part of the molecule. nih.gov Another approach involves intramolecular reductive amination, where a derivative containing both an amine and a distal carbonyl group can cyclize to form a new ring. nih.gov These strategies allow for the conversion of the simple piperidine scaffold into more complex and rigid fused systems. rsc.orgresearchgate.net

Advanced Applications of Trans 1 Boc 4 Aminomethyl 3 Hydroxypiperidine As a Chiral Building Block in Medicinal Chemistry

Utility in Drug Discovery and Development Programs

The inherent structural and functional features of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine make it a highly sought-after building block in modern drug discovery programs. The rigid piperidine (B6355638) core allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the primary aminomethyl group offer orthogonal handles for selective chemical modifications, enabling the construction of diverse compound libraries for high-throughput screening.

A significant application of chiral hydroxypiperidines is in the development of kinase inhibitors, a major class of therapeutics, particularly in oncology. For instance, the closely related (S)-N-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. This highlights the value of the hydroxypiperidine scaffold in accessing clinically important molecules. While direct examples for the trans-4-aminomethyl substituted version are less prevalent in publicly available literature, its structural similarity and functional group presentation suggest its potential in the synthesis of next-generation kinase inhibitors, where the aminomethyl group can be used to introduce additional binding motifs or to modulate physicochemical properties.

The utility of this building block extends to other target classes as well. The aminopiperidine scaffold is a common feature in antagonists for G-protein coupled receptors (GPCRs), such as chemokine receptors. The aminomethyl group of this compound can serve as an anchor point for the introduction of pharmacophoric elements necessary for receptor binding and modulation.

Below is a table summarizing the potential applications of this building block in various drug discovery programs based on the known activities of related piperidine-containing compounds.

Therapeutic Area Target Class Potential Role of the Building Block
OncologyKinase InhibitorsProvides a rigid scaffold for orienting key binding groups. The aminomethyl and hydroxyl groups can be functionalized to interact with specific residues in the kinase active site.
Inflammation & ImmunologyGPCR AntagonistsThe aminopiperidine core is a known motif in GPCR ligands. The functional groups allow for the synthesis of analogs with tailored selectivity and potency.
Infectious DiseasesProtease InhibitorsThe hydroxypiperidine moiety can mimic peptide backbones and form crucial hydrogen bonds with the target enzyme. The aminomethyl group can be elaborated to occupy substrate-binding pockets.
Neurological DisordersIon Channel ModulatorsThe constrained piperidine ring can influence the conformation of the final molecule, leading to specific interactions with ion channel proteins.

Synthesis of Biologically Active Natural Product Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. The piperidine ring is a core structural feature in a wide variety of alkaloids with diverse biological activities, including analgesic, antimicrobial, and anticancer properties. The synthesis of natural product analogs is a common strategy in medicinal chemistry to improve upon the potency, selectivity, and pharmacokinetic properties of the parent compound.

For example, the 3-hydroxypiperidine (B146073) moiety is found in alkaloids like febrifugine (B1672321), which exhibits potent antimalarial activity. The synthesis of febrifugine analogs often involves the construction of a similarly substituted piperidine core. The aminomethyl group in this compound provides a convenient point for the attachment of the quinazolinone portion of febrifugine-like molecules or other heterocyclic systems to explore novel chemical space.

The table below illustrates how the functional groups of this compound can be utilized in the synthesis of natural product analogs.

Natural Product Class Key Structural Motif Synthetic Utility of the Building Block
Indolizidine AlkaloidsBicyclic piperidine-containing coreThe piperidine ring of the building block can serve as a precursor to one of the rings in the indolizidine system. The functional groups can be used to construct the second ring.
Piperidine Alkaloids (e.g., Lobeline analogs)Substituted piperidine ringThe building block provides a pre-functionalized and stereochemically defined piperidine core, simplifying the total synthesis and allowing for the rapid generation of analogs with modifications at the aminomethyl and hydroxyl positions.
Quinolizidine AlkaloidsFused bicyclic system containing a piperidine ringSimilar to indolizidine alkaloids, the building block can be used to construct one of the heterocyclic rings, with the functional groups facilitating the annulation of the second ring.

Design and Synthesis of Privileged Scaffolds for Pharmacological Research

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The identification and elaboration of such scaffolds is a powerful strategy for the discovery of novel bioactive compounds. The chiral piperidine ring is widely recognized as a privileged scaffold due to its conformational rigidity and its prevalence in known drugs. nih.gov

This compound is an excellent starting point for the creation of compound libraries based on a privileged scaffold. The Boc-protected nitrogen allows for a variety of coupling reactions to introduce diversity, while the aminomethyl and hydroxyl groups can be independently functionalized to explore different regions of chemical space. This multi-directional approach to diversification is highly efficient for generating libraries of compounds for screening against a wide range of pharmacological targets.

The design of privileged scaffolds often involves the creation of a central core from which various substituents can be appended. This compound can be readily converted into such a core by, for example, derivatizing the aminomethyl group with a variety of carboxylic acids or sulfonyl chlorides, and the hydroxyl group with different alkylating or acylating agents. Subsequent removal of the Boc group allows for further diversification at the piperidine nitrogen.

The following table outlines strategies for using this building block to generate libraries of privileged structures.

Scaffold Design Strategy Synthetic Approach Resulting Structural Diversity
Amide Library SynthesisAcylation of the aminomethyl group with a diverse set of carboxylic acids.Varied R-groups appended via an amide linkage, exploring different side chains.
Sulfonamide Library SynthesisReaction of the aminomethyl group with a library of sulfonyl chlorides.Introduction of a range of aryl and alkylsulfonyl groups.
Ether Library SynthesisAlkylation of the hydroxyl group with various alkyl halides.Diverse ether functionalities to probe hydrophobic and steric interactions.
Multi-component ReactionsUtilization of the deprotected primary amine in reactions like the Ugi or Passerini reaction.Rapid generation of complex scaffolds with multiple points of diversity.

Development of Structure-Activity Relationship (SAR) Analogs

The systematic investigation of structure-activity relationships is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. This process involves the synthesis and biological evaluation of a series of analogs to understand how specific structural modifications impact the compound's interaction with its target.

This compound is an ideal starting material for SAR studies due to its distinct and modifiable functional groups. Once an initial "hit" compound containing this scaffold is identified, a focused library of analogs can be synthesized to probe the SAR.

For example, if the aminomethyl group is found to be important for activity, its basicity and nucleophilicity can be fine-tuned by converting it to secondary or tertiary amines with different alkyl substituents. The length of the linker between the piperidine ring and the terminal amine can also be varied. If the hydroxyl group is involved in a key hydrogen bond with the target, its position and stereochemistry can be altered, or it can be replaced with other hydrogen-bonding groups like a methoxy (B1213986) or fluoro group to probe the nature of the interaction.

The table below provides examples of how this compound can be used to generate analogs for an SAR campaign.

SAR Question Structural Modification Rationale
Is the primary amine essential for activity?Alkylation or acylation of the aminomethyl group.To determine if a hydrogen bond donor is required and to probe the steric tolerance of the binding pocket.
What is the optimal distance between the piperidine core and a key interacting group?Homologation of the aminomethyl side chain (e.g., to an aminoethyl group).To optimize the positioning of a functional group within the target's binding site.
Is the hydroxyl group a hydrogen bond donor or acceptor?Conversion to a methoxy group (acceptor only) or a fluoro group (weak acceptor).To dissect the nature of the hydrogen bonding interaction with the target.
What is the importance of the trans stereochemistry?Synthesis of the corresponding cis isomer for comparison.To understand the influence of the spatial arrangement of the aminomethyl and hydroxyl groups on biological activity.

Advanced Analytical Methods for Structural Elucidation and Purity Assessment of Trans 1 Boc 4 Aminomethyl 3 Hydroxypiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, offering insights into connectivity, chemical environment, and stereochemistry. In the case of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, both ¹H and ¹³C NMR are vital for verifying the substitution pattern on the piperidine (B6355638) ring and, critically, for establishing the trans relationship between the hydroxyl and aminomethyl functional groups.

The determination of the relative stereochemistry is primarily accomplished through the analysis of proton-proton coupling constants (J-values). The piperidine ring typically adopts a stable chair conformation. In this conformation, the magnitude of the coupling constant between adjacent protons is highly dependent on their dihedral angle. A large coupling constant, generally in the range of 8-13 Hz, between the protons on C3 and C4 is indicative of a diaxial relationship, which confirms the trans configuration of the substituents. Conversely, a smaller coupling constant (typically 2-5 Hz) would suggest an axial-equatorial or equatorial-equatorial interaction, which would be characteristic of the cis isomer.

To ensure unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are employed. COSY (Correlation Spectroscopy) helps to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Further conformational details can be elucidated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are in close spatial proximity. For instance, a NOESY correlation between axial protons at C3 and C5 would provide strong evidence for a chair conformation. It is also noteworthy that the presence of the Boc (tert-butoxycarbonyl) protecting group can cause signal broadening in the NMR spectrum due to restricted rotation around the N-C(O) amide bond. researchgate.net

Table 1: Representative ¹H NMR Data for a trans-3,4-disubstituted Piperidine Ring
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Inferred Orientation
H-33.5 - 3.8dddJ(H3a, H2a) = 10-12, J(H3a, H2e) = 3-5, J(H3a, H4a) = 9-11Axial
H-41.6 - 1.9m-Axial
Table 2: Representative ¹³C NMR Data for a Substituted Piperidine Ring
CarbonChemical Shift (ppm)
C=O (Boc)~155
C(CH₃)₃ (Boc)~80
C-3~70
C-5~50
C-2~45
C-6~43
C-4~40
CH₂ (aminomethyl)~35
C(CH₃)₃ (Boc)~28

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a molecule. Furthermore, analysis of its fragmentation patterns can provide significant structural information. For this compound, both soft ionization techniques, such as Electrospray Ionization (ESI), and hard ionization techniques, like Electron Impact (EI), yield valuable data.

ESI-MS is typically used to accurately determine the molecular weight. In this method, the molecule is usually observed as a protonated species, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which in turn allows for the confident determination of the compound's molecular formula (C₁₁H₂₂N₂O₃).

When subjected to EI or Collision-Induced Dissociation (CID), the molecule fragments in a predictable manner, offering clues about its structure. The tert-butoxycarbonyl (Boc) group is known to have characteristic fragmentation pathways. doaj.org Common fragmentations for Boc-protected amines include the loss of isobutylene (B52900) (C₄H₈, 56 Da), which may be followed by the loss of carbon dioxide (CO₂, 44 Da). doaj.org The piperidine ring itself can also undergo cleavage, resulting in a series of characteristic fragment ions that can be used to piece together the original structure.

Table 3: Predicted ESI-MS Data for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Ionm/z (calculated)
[M+H]⁺231.1703
[M+Na]⁺253.1523
Table 4: Plausible EI-MS Fragmentation of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Fragment Ionm/zDescription
[M]⁺•230Molecular Ion
[M - C₄H₈]⁺•174Loss of isobutylene from Boc group
[M - C₄H₉O•]⁺157Loss of tert-butoxy (B1229062) radical
[M - C₅H₈O₂]⁺•130Loss of Boc group
[C₄H₉]⁺57tert-butyl cation

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

As this compound is a chiral molecule that can exist as a pair of enantiomers, chiral chromatography is indispensable for determining its enantiomeric and diastereomeric purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, Chiralpak IC), have proven to be effective in separating a broad range of chiral compounds, including various piperidine derivatives. nih.govresearchgate.netresearchgate.net The selection of an appropriate mobile phase, which is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution between the enantiomers. researchgate.net

For molecules that lack a strong chromophore, derivatization with a UV-active agent may be required to enable detection with a standard UV detector. nih.gov Alternatively, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed. The enantiomeric excess (ee) is determined by calculating the relative peak areas of the two enantiomers in the resulting chromatogram. This analytical method is of utmost importance for quality control in the field of asymmetric synthesis, ensuring that the desired enantiomer is produced with high purity. researchgate.net

Table 5: Example Chiral HPLC Method for Piperidine Derivatives
ParameterCondition
ColumnChiralpak IC-3 (250 x 4.6 mm, 3 µm) researchgate.netresearchgate.net
Mobile Phasen-Hexane / Isopropanol (95:5 v/v) researchgate.net
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR spectroscopy is excellent for establishing the relative stereochemistry (cis or trans), X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This powerful technique provides a precise three-dimensional model of the molecule as it exists in the solid state, revealing the exact spatial arrangement of its atoms.

To conduct an X-ray crystallography experiment, a single crystal of the compound with suitable size and quality must first be obtained. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to map the electron density and, consequently, the positions of the atoms within the crystal lattice. For chiral molecules, anomalous dispersion effects can be utilized to determine the absolute configuration (R or S) at each stereocenter.

In addition to confirming the absolute stereochemistry, X-ray crystallography provides a wealth of other structural information, including precise bond lengths, bond angles, and conformational details. For this compound, this analysis would unequivocally confirm the chair conformation of the piperidine ring and the specific orientations (equatorial or axial) of the substituents. This level of structural detail is invaluable for understanding the molecule's structure-activity relationships. The crystal structures of related Boc-protected piperidine derivatives have been shown to adopt a chair conformation. researchgate.net The determination of the absolute configuration through X-ray crystallography is a critical step in the development of enantiomerically pure pharmaceutical agents. nih.gov

Table 6: Key Information Obtained from X-ray Crystallography
ParameterDescription
Crystal SystemThe fundamental symmetry of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group that describes the arrangement of molecules in the crystal.
Unit Cell DimensionsThe lengths of the sides and the angles of the repeating unit of the crystal lattice.
Atomic CoordinatesThe precise x, y, and z coordinates for every atom in the unit cell.
Bond Lengths and AnglesHighly accurate measurements of the distances and angles between atoms.
Torsional AnglesThe dihedral angles that define the overall conformation of the molecule.
Absolute ConfigurationThe unambiguous assignment of the R/S configuration to each chiral center.

Conformational Analysis and Stereochemical Implications of the Piperidine Ring

Preferred Conformations of 3-Hydroxypiperidine (B146073) Systems

In substituted piperidines, the chair conformation is generally the most stable. For 3-hydroxypiperidine, two primary chair conformations are possible, differing in the axial or equatorial orientation of the hydroxyl group. Typically, substituents on a piperidine (B6355638) ring favor the equatorial position to avoid 1,3-diaxial steric interactions. Thus, the conformer with an equatorial hydroxyl group is generally of lower energy.

However, the presence of the nitrogen heteroatom introduces the possibility of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen's lone pair of electrons. This interaction can stabilize a conformation where the hydroxyl group is in an axial position. The strength of this hydrogen bond and its influence on the conformational equilibrium depend on the solvent and the substitution pattern on the nitrogen and other ring carbons. In non-polar solvents, intramolecular hydrogen bonding is more significant, whereas in protic solvents, intermolecular hydrogen bonding with the solvent can dominate, favoring the equatorial conformer.

Influence of Substituents on Piperidine Conformation

The conformational equilibrium of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is determined by the cumulative effects of the N-Boc, 3-hydroxyl, and 4-aminomethyl groups.

3-Hydroxyl and 4-Aminomethyl Groups: In the trans configuration, if the piperidine ring adopts a chair conformation, the 3-hydroxyl and 4-aminomethyl groups will be on opposite sides of the ring. This leads to two possible low-energy chair conformations: one with the 3-hydroxyl in an axial position and the 4-aminomethyl in an equatorial position (axial-equatorial), and the other with the 3-hydroxyl equatorial and the 4-aminomethyl axial (equatorial-axial).

Given the general preference for larger substituents to occupy the equatorial position to minimize steric hindrance, the conformation where the aminomethyl group is equatorial and the hydroxyl group is axial might be expected to be more stable. However, the potential for intramolecular hydrogen bonding between the axial 3-hydroxyl group and the nitrogen atom could further stabilize this conformation. Conversely, the equatorial-axial arrangement would place the larger aminomethyl group in a more sterically hindered axial position.

The interplay of these factors is summarized in the table below:

Conformer3-OH Position4-CH₂NH₂ PositionStabilizing FactorsDestabilizing Factors
A AxialEquatorialIntramolecular H-bonding (OH···N)1,3-diaxial interactions with axial H
B EquatorialAxialLess steric strain for OH1,3-diaxial interactions for CH₂NH₂

Computational studies on related fluorinated piperidines have shown that electrostatic and hyperconjugative interactions, in addition to steric factors, play a crucial role in determining conformational preferences. nih.govresearchgate.net These studies highlight that intuitive predictions based solely on steric bulk can sometimes be misleading, and a combination of factors must be considered. nih.gov

Interplay Between Conformation and Reactivity

The conformation of this compound has a direct impact on its chemical reactivity. The accessibility of the hydroxyl and aminomethyl functional groups is dependent on their axial or equatorial orientation.

Equatorial Substituents: These are generally more sterically accessible to incoming reagents, leading to faster reaction rates for processes like acylation or alkylation of the hydroxyl and amino groups.

Axial Substituents: These are more sterically hindered, which can decrease their reactivity. However, in certain reactions, such as those involving neighboring group participation, an axial orientation might be required for a favorable transition state geometry.

For example, in cyclization reactions, the relative positions of the reacting groups are critical. A specific conformation may be necessary to bring the hydroxyl and aminomethyl groups (or derivatives thereof) into the correct proximity and orientation for ring formation. The preference for a particular chair conformation can, therefore, dictate the feasibility and stereochemical outcome of such reactions. Studies on the synthesis of related 2-substituted 3-hydroxypiperidines have shown that the preference of a particular conformation of a reaction intermediate can be crucial for the success of a cyclization step. beilstein-journals.org

Stereochemical Stability and Epimerization Considerations

This compound possesses two stereocenters at the C3 and C4 positions. The stability of these stereocenters is an important consideration, particularly during synthesis and subsequent chemical transformations.

Epimerization, the change in configuration at one of multiple stereocenters, is a potential concern. This can occur under conditions that allow for the reversible formation of a planar intermediate or a transition state that facilitates inversion of stereochemistry.

At the C3 position: The carbon bearing the hydroxyl group is adjacent to a carbonyl group in the corresponding ketone precursor. Under certain basic conditions, enolization could potentially lead to epimerization if this center were alpha to a carbonyl. In the case of the hydroxyl group itself, epimerization can occur under harsh basic conditions through a deprotonation-reprotonation mechanism, although this is generally less common. Some studies have noted that base-mediated reactions can lead to complete epimerization at a hydroxyl-bearing stereocenter in related piperidine systems. nih.gov

At the C4 position: The carbon bearing the aminomethyl group is generally considered stereochemically stable under typical reaction conditions. Epimerization at this position would require breaking a carbon-carbon bond, which is energetically unfavorable.

Synthetic strategies for preparing stereochemically pure 3-hydroxypiperidine derivatives often employ methods that ensure high stereochemical fidelity, minimizing the risk of epimerization. nih.gov However, it is crucial to consider the potential for loss of stereochemical integrity when subjecting the molecule to strongly acidic or basic conditions, or high temperatures.

Q & A

Q. What are the common synthetic routes for preparing trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, and what are critical reaction parameters?

The synthesis typically involves three key steps: (1) Boc protection of the piperidine nitrogen, (2) regioselective aminomethylation at position 4, and (3) hydroxylation at position 3. For example, intermediates like 4-aminomethylpiperidine derivatives are functionalized under controlled conditions (e.g., THF solvent, room temperature) to introduce the Boc group and hydroxyl moiety . Critical parameters include reaction time, temperature, and stoichiometric ratios of reagents like Boc anhydride. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers verify the purity and identity of this compound?

Analytical methods include:

  • GC-MS : Retention time locked to reference standards (e.g., tetracosane at 9.258 min) with electron ionization (70 eV) to confirm molecular ion peaks (e.g., m/z 276.38) .
  • HPLC-TOF : Measures exact mass (theoretical m/z 276.1838; Δppm < 2) and detects impurities .
  • FTIR-ATR : Validates functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

Store at -20°C under inert gas (e.g., nitrogen) to prevent degradation. Stability studies indicate ≥5-year integrity when protected from moisture and light .

Advanced Research Questions

Q. How can stereochemical integrity (trans configuration) be ensured during synthesis?

  • Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons against known standards confirm configuration .
  • NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity between protons (e.g., 3-OH and 4-aminomethyl groups) to validate trans stereochemistry .

Q. What methodologies resolve contradictory data between analytical techniques (e.g., GC-MS vs. HPLC)?

  • Multi-Technique Cross-Validation : Combine GC-MS (volatility assessment), HPLC-TOF (polarity and mass accuracy), and FTIR (functional group analysis) to reconcile discrepancies. For example, GC-MS may miss polar impurities detectable via HPLC .
  • Spiking Experiments : Add pure reference material to the sample; shifts in chromatographic peaks or spectral features identify contaminants .

Q. How can batch-to-batch variability in hydroxyl group reactivity be minimized?

  • Stoichiometric Control : Use anhydrous conditions and molecular sieves to prevent water-induced side reactions during hydroxylation.
  • In-Process Monitoring : Track reaction progress via TLC or inline FTIR to terminate reactions at >95% conversion .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

  • Solvent Selection : Use THF or dichloromethane for better solubility of intermediates.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate aminomethylation .
  • Workflow : Implement flow chemistry for continuous processing, reducing side reactions .

Q. What strategies mitigate impurities from starting materials?

  • Pre-Purification : Distill or recrystallize reagents (e.g., Boc anhydride) before use.
  • Scavenger Resins : Use polymer-bound reagents to trap residual acids/bases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Reactant of Route 2
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.